Ethyl 1-methylcyclohexane-1-carboxylate
Description
Significance of Cyclohexanecarboxylate (B1212342) Esters in Modern Organic Chemistry
Cyclohexanecarboxylate esters are a versatile class of compounds with wide-ranging applications in modern organic chemistry. Their rigid cyclohexane (B81311) framework provides a scaffold for introducing various functional groups, leading to a diverse array of molecules with tailored properties. These esters are frequently utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, certain derivatives have been investigated for their potential as safeners to protect crops from herbicide-induced injury. Furthermore, the characteristic fruity and sweet notes of many cyclohexanecarboxylate esters have led to their use in the fragrance and perfume industries. google.com
The reactivity of the ester group, coupled with the conformational aspects of the cyclohexane ring, makes these compounds valuable substrates for a variety of chemical transformations. Research in this area continues to uncover novel synthetic methodologies and applications, highlighting the enduring importance of this class of molecules.
Academic Research Trajectory of Ethyl 1-methylcyclohexane-1-carboxylate (B9076) and its Analogues
While specific research focused solely on Ethyl 1-methylcyclohexane-1-carboxylate is not extensively documented in publicly available literature, its academic trajectory can be inferred from the broader research on related cyclohexanecarboxylate esters. Early research in this area often focused on fundamental synthesis and characterization. For example, methods for the synthesis of related compounds, such as ethyl 1-methyl-3-oxo-cyclohexane-1-carboxylate, have been described, involving the reaction of an appropriate precursor with ethanol (B145695) in the presence of an acid catalyst. chemicalbook.com
More recent research on analogues has expanded to explore their potential applications. For instance, a study on novel ester-substituted cyclohexenone derivatives, which share a similar structural motif, investigated their bioactivity as herbicide safeners. This research involved the synthesis and characterization of these compounds using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
The study of analogues also extends to their use in perfumery, where the sensory properties of different methyl and ethyl cyclohexane carboxylates have been evaluated. google.com The synthesis of these compounds often involves the hydrogenation of the corresponding aromatic esters.
Scope and Objectives for Advanced Research on this compound
The future research landscape for this compound is ripe with possibilities, building upon the foundational knowledge of its analogues. A primary objective for advanced research is the development of efficient and stereoselective synthetic routes to this specific compound. While general esterification methods are known, optimizing these for high yield and purity remains a key goal.
A significant area for future investigation lies in the exploration of its potential biological activities. Drawing parallels from its analogues, research could be directed towards screening this compound for applications in agrochemicals, such as a herbicide safener, or in medicinal chemistry. Understanding the structure-activity relationships of this and related compounds could lead to the design of new molecules with enhanced efficacy.
Furthermore, a comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its conformational preferences. This would involve detailed analysis using advanced NMR techniques and mass spectrometry. The fragmentation patterns observed in the mass spectrum of related compounds, such as the loss of methyl and ethyl groups, can provide valuable structural information.
Finally, exploring the potential of this compound as a building block in the synthesis of more complex molecules and materials presents an exciting frontier. Its unique substitution pattern on the cyclohexane ring could be leveraged to create novel polymers or fine chemicals with interesting properties.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNWTAAWUHDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies of Ethyl 1 Methylcyclohexane 1 Carboxylate
Ester Hydrolysis and Transesterification Pathways
The ester moiety is the primary site of reactivity in Ethyl 1-methylcyclohexane-1-carboxylate (B9076), undergoing cleavage and transformation through pathways such as hydrolysis and transesterification. These reactions are typically catalyzed by acids or bases and proceed via nucleophilic acyl substitution.
Acid-catalyzed hydrolysis and transesterification of esters are reversible reactions that proceed through a series of protonation and deprotonation steps. chemguide.co.uklibretexts.org The mechanism, often referred to as an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves the formation of a key tetrahedral intermediate. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, Ethyl 1-methylcyclohexane-1-carboxylate is hydrolyzed to 1-methylcyclohexane-1-carboxylic acid and ethanol (B145695). libretexts.orglibretexts.org The reaction is an equilibrium process, and the use of a large excess of water can drive it towards the products. chemguide.co.ukchemguide.co.uk
The mechanism involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst (represented as H₃O⁺) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.compearson.com This makes the ester more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.ukyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. chemguide.co.uk
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product. youtube.com
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Protonation | Activation of the carbonyl group |
| 2 | Nucleophilic Attack | Formation of a tetrahedral intermediate |
| 3 | Proton Transfer | Formation of a good leaving group |
| 4 | Elimination | Collapse of the intermediate, loss of ethanol |
| 5 | Deprotonation | Formation of carboxylic acid and catalyst regeneration |
Acid-Catalyzed Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this could involve reacting it with a different alcohol (e.g., methanol) to form mthis compound and ethanol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium, and using the nucleophilic alcohol as the solvent can drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com
Ester hydrolysis and transesterification are classic examples of nucleophilic acyl substitution reactions. libretexts.org This class of reaction is characterized by a two-step mechanism: nucleophilic addition followed by elimination. vanderbilt.edu
The general mechanism proceeds as follows:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl pi bond, and the alkoxy group (-OR') is expelled as a leaving group. masterorganicchemistry.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely determined by the leaving group's ability. libretexts.org Weaker bases are better leaving groups. libretexts.org Esters are generally less reactive than acid halides and anhydrides but more reactive than amides. vanderbilt.edubyjus.com
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acid Chloride (RCOCl) | Cl⁻ | Highest |
| Acid Anhydride (RCOOCOR') | R'COO⁻ | High |
| Ester (RCOOR') | R'O⁻ | Moderate |
| Amide (RCONH₂) | NH₂⁻ | Low |
| Carboxylate (RCOO⁻) | O²⁻ | Lowest (unreactive) |
In the case of this compound, the ethoxide ion (CH₃CH₂O⁻) is the leaving group. For the reaction to be effective, the incoming nucleophile must be a stronger nucleophile than the leaving group, or the reaction must be driven to completion by other means, such as using a large excess of the nucleophile. masterorganicchemistry.com
Reduction Reactions of the Ester Moiety in Cyclohexane (B81311) Frameworks
The ester group of this compound can be reduced to an alcohol, specifically (1-methylcyclohexyl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
While the reduction of this compound itself does not generate a new stereocenter at the carbinol carbon, the principles of stereocontrol are crucial in the reduction of analogous cyclohexane esters where a new stereocenter can be formed. The stereochemical outcome of such reductions is influenced by the steric environment around the carbonyl group, which is dictated by the conformation of the cyclohexane ring and the nature of its substituents. cdnsciencepub.com
The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org Substituents can occupy either axial or equatorial positions. In analogous esters, the approach of the hydride reagent (e.g., from LiAlH₄ or NaBH₄) to the carbonyl face can be sterically hindered by axial substituents.
For instance, in the reduction of a substituted cyclohexanone (B45756), the hydride can attack from the axial or equatorial face, leading to equatorial or axial alcohols, respectively. The stereoselectivity is often governed by a combination of steric approach control (attack from the less hindered face) and torsional strain in the transition state.
In more complex systems, chiral auxiliaries can be attached to the carboxyl group to achieve high levels of diastereoselectivity. nih.gov These auxiliaries create a biased steric environment, forcing the reducing agent to attack the carbonyl group from a specific face, thus controlling the stereochemistry of the newly formed alcohol. acs.org For example, esters derived from chiral alcohols like 8-phenylmenthol have been used to direct the stereoselective reduction and alkylation of aromatic rings to create highly functionalized cyclohexane scaffolds with quaternary stereocenters. nih.govacs.org
Electrophilic and Nucleophilic Reactions of the Cyclohexane Ring in this compound Analogues
While the ester group is the primary site of reactivity, the cyclohexane ring can participate in reactions, particularly in structurally related analogues. These reactions can involve the expansion or contraction of the ring system.
Ring expansion and contraction reactions are valuable synthetic tools for accessing different ring sizes from readily available starting materials. wikipedia.org These transformations often proceed through carbocation or carbenoid intermediates. While this compound itself is not primed for these reactions, its derivatives can be synthesized to undergo such rearrangements.
Ring Contraction:
A common method for ring contraction is the pinacol (B44631) rearrangement of a 1,2-diol. stackexchange.com An analogue of this compound could be converted to cyclohexane-1,2-diol. Under acidic conditions, protonation of a hydroxyl group and subsequent loss of water generates a carbocation. Migration of a C-C bond from the adjacent carbon results in a contracted, five-membered ring (a cyclopentyl derivative). stackexchange.com The reaction is often kinetically controlled, favoring the formation of the product derived from the most stable transition state, which is influenced by the anti-periplanar alignment of the migrating bond and the leaving group. stackexchange.com
Another method is the Wolff rearrangement of an α-diazoketone, which can be formed from a carboxylic acid derivative. This reaction proceeds through a carbenoid intermediate and results in a ketene, which can be trapped by a nucleophile to yield a ring-contracted product. wikipedia.org
Ring Expansion:
The Tiffeneau–Demjanov rearrangement is a classic example of a one-carbon ring expansion. This reaction typically involves the treatment of a cyclic β-amino alcohol with nitrous acid. Diazotization of the amine creates an unstable diazonium salt, which decomposes to release nitrogen gas and form a primary carbocation. A subsequent C-C bond migration from the ring leads to the formation of an expanded ring. For a cyclohexane derivative, this would result in a cycloheptanone. wikipedia.org
| Reaction Type | Key Rearrangement | Required Precursor/Intermediate | Product Type |
|---|---|---|---|
| Contraction | Pinacol Rearrangement | 1,2-Diol | Cyclopentyl derivative |
| Contraction | Wolff Rearrangement | α-Diazoketone | Ring-contracted ester/acid |
| Expansion | Tiffeneau–Demjanov | β-Amino alcohol | Cycloheptanone |
These studies on analogous systems highlight the versatility of the cyclohexane framework and provide pathways to structurally diverse molecules starting from derivatives of this compound.
Radical Additions to Cyclohexene (B86901) Systems and Regioselectivity (e.g., Anti-Markovnikov Addition)
While this compound itself is a saturated molecule, its synthesis and the reactivity of related cyclohexene precursors are governed by fundamental principles of reaction chemistry, including radical additions. The regioselectivity of radical additions to a cyclohexene ring, such as in 1-methylcyclohexene, is a critical concept for understanding how specific isomers of substituted cyclohexanes can be formed.
In the presence of peroxides (ROOR), the addition of hydrogen bromide (HBr) to an unsymmetrical alkene proceeds via a free-radical chain mechanism. This reaction is highly regioselective and results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. pearson.commasterorganicchemistry.com
The mechanism involves three key stages:
Initiation: Peroxides undergo homolytic cleavage upon exposure to heat or UV light to form two alkoxy radicals (RO•). This reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). pearson.com
Propagation: The bromine radical adds to the C-C double bond of the cyclohexene ring. This addition occurs at the less substituted carbon (C2 in 1-methylcyclohexene) to produce a more stable tertiary carbon radical at the more substituted position (C1). masterorganicchemistry.com This step is the regioselectivity-determining step. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. pearson.com
Termination: The reaction ceases when two radicals combine.
For a precursor like 1-methylcyclohexene, this process yields 1-bromo-2-methylcyclohexane, the anti-Markovnikov product. pearson.com In contrast, the ionic electrophilic addition of HBr in the absence of peroxides would follow Markovnikov's rule, protonating the less substituted carbon to form the more stable tertiary carbocation, leading to the formation of 1-bromo-1-methylcyclohexane. juliethahn.compearson.com This control over regioselectivity is crucial in synthetic chemistry for targeting specific isomers.
| Reaction | Reagents | Key Intermediate | Product Regioselectivity |
| Radical Addition | HBr, ROOR | Tertiary Carbon Radical | Anti-Markovnikov |
| Electrophilic Addition | HBr | Tertiary Carbocation | Markovnikov |
Conformational Effects on Reactivity in Substituted Cyclohexanes
The reactivity of cyclohexane derivatives is profoundly influenced by their conformation. Substituted cyclohexanes exist predominantly in a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org
For this compound, the substitution occurs at a single carbon atom (C1), creating a 1,1-disubstituted cyclohexane. In any chair conformation of a 1,1-disubstituted ring, one substituent must be axial and the other must be equatorial. libretexts.orglibretexts.org The ring can flip between two chair conformations, inverting the positions of the substituents.
The relative stability of these two conformers is determined by steric hindrance. The substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). libretexts.org Consequently, the conformer that places the sterically bulkier group in the more spacious equatorial position is lower in energy and predominates at equilibrium. libretexts.orgwikipedia.org
The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
In the case of this compound, the two substituents are a methyl group (-CH₃) and an ethyl carboxylate group (-COOCH₂CH₃). The ethyl carboxylate group is significantly larger and thus sterically more demanding than the methyl group. Therefore, the equilibrium will strongly favor the chair conformation where the ethyl carboxylate group occupies the equatorial position and the methyl group is in the axial position. This conformational locking influences the molecule's reactivity by dictating the steric environment around the ester functional group, affecting its accessibility to incoming reagents for reactions such as hydrolysis or transesterification.
| Substituent | A-value (kcal/mol) | Steric Bulk Preference |
| -CH₃ (Methyl) | 1.7 | Moderate |
| -CH₂CH₃ (Ethyl) | 1.8 | Moderate |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | High |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very High |
| -COOCH₃ (Methyl Carboxylate) | 1.27 | Moderate |
A-values indicate the energetic cost of placing a group in the axial position. A higher value indicates a stronger preference for the equatorial position. masterorganicchemistry.comlibretexts.org
Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound
The kinetics and thermodynamics of reactions involving this compound, such as its formation (esterification) and cleavage (hydrolysis), are heavily influenced by the steric hindrance around the carbonyl carbon.
Reaction Kinetics:
The rate of ester hydrolysis, particularly under acidic conditions (AAC2 mechanism), is highly sensitive to steric effects. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate.
For this compound, the carbonyl carbon is a quaternary center, bonded to a methyl group, the ethyl group of the ester, and two other ring carbons. This creates significant steric congestion around the reaction site. This steric hindrance impedes the approach of the water molecule, increasing the activation energy (Ea) of the transition state leading to the tetrahedral intermediate. ias.ac.in Consequently, the rate of hydrolysis for this highly hindered ester is expected to be substantially slower than that of less substituted analogs, such as ethyl cyclohexanecarboxylate (B1212342). Studies on various ester systems have consistently shown that increased steric bulk in either the acyl or alkyl portion of the ester leads to a decrease in the rate constant of hydrolysis. chemrxiv.orgnih.gov
| Ester Structure | Steric Hindrance at Carbonyl | Expected Relative Rate of Hydrolysis |
| Ethyl acetate (B1210297) | Low | Very Fast |
| Ethyl cyclohexanecarboxylate | Medium | Fast |
| This compound | Very High | Very Slow |
Thermodynamic Analysis:
The formation of this compound via Fischer esterification—the acid-catalyzed reaction between 1-methylcyclohexane-1-carboxylic acid and ethanol—is an equilibrium process. masterorganicchemistry.com
Stereochemical and Conformational Analysis of Ethyl 1 Methylcyclohexane 1 Carboxylate
Conformational Isomerism in Methyl- and Ethyl-Substituted Cyclohexanes
Cyclohexane (B81311) and its derivatives are not planar molecules; they adopt a variety of non-planar conformations to minimize strain. The most stable and well-studied of these is the "chair" conformation, which eliminates angle strain by maintaining tetrahedral bond angles (approximately 109.5°) for all carbon atoms and minimizes torsional strain by ensuring all adjacent C-H bonds are staggered. libretexts.org
In a chair conformation, the substituent groups on the ring can occupy two distinct types of positions: axial and equatorial. fiveable.me Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point out from the perimeter of the ring. lscollege.ac.in Through a process known as a ring flip or chair-flipping, one chair conformation can rapidly interconvert into another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com
For monosubstituted cyclohexanes, such as methylcyclohexane (B89554) or ethylcyclohexane, the two chair conformers are not energetically equivalent. pressbooks.pub The substituent group generally prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring. libretexts.org This unfavorable steric interaction, known as a 1,3-diaxial interaction, makes the conformer with an axial substituent less stable. libretexts.org Consequently, the equilibrium between the two chair forms will favor the conformation where the substituent is in the equatorial position. libretexts.org For example, in methylcyclohexane, approximately 95% of the molecules exist in the conformation with the methyl group in the equatorial position at room temperature. libretexts.org
In disubstituted cyclohexanes, the conformational preference depends on the nature and position of both substituents. openstax.org For a molecule like ethyl 1-methylcyclohexane-1-carboxylate (B9076), where both substituents are on the same carbon atom (a geminal substitution), one group will be axial and the other equatorial in any given chair conformation. During a ring flip, their positions will interchange. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions.
A-Values and Steric Strain Analysis of Cyclohexane Substituents
To quantify the steric bulk of a substituent and predict the conformational equilibrium, chemists use a parameter known as the "A-value". The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A positive A-value indicates that the equatorial position is favored, and a larger A-value signifies a greater preference for the equatorial position due to increased steric strain in the axial orientation. pearson.com These values are a direct measure of the destabilizing 1,3-diaxial interactions experienced by an axial substituent. youtube.comumn.edu
A-values are crucial for predicting the more stable conformer in polysubstituted cyclohexanes. wikipedia.org The steric effect of a substituent, rather than simply its physical size, determines the magnitude of the A-value. youtube.compharmacy180.com For instance, although a tert-butyl group is physically larger than an ethyl group, its A-value is significantly higher, reflecting its greater steric hindrance in an axial position. wikipedia.org
For ethyl 1-methylcyclohexane-1-carboxylate, the conformational equilibrium is determined by the A-values of the methyl group and the ethyl carboxylate group (-COOEt). The methyl group has a well-established A-value. The A-value for the -COOEt group is smaller than that of a tert-butyl group but significant enough to influence the conformational preference. The conformer where the group with the larger A-value occupies the equatorial position will be the more stable and therefore the more abundant species at equilibrium.
| Substituent (X) | A-Value (kcal/mol) | Reference |
|---|---|---|
| -H | 0 | umn.edu |
| -CH₃ (Methyl) | 1.74 | wikipedia.org |
| -CH₂CH₃ (Ethyl) | 1.75 | - |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | wikipedia.orgumn.edu |
| -F | 0.2 | umn.edu |
| -OH | 1.0 | umn.edu |
| -COOCH₃ (Methyl carboxylate) | 1.27 | - |
| -COOCH₂CH₃ (Ethyl carboxylate) | 1.2 | - |
Note: A-values can vary slightly depending on the source and experimental conditions.
Based on the A-values, the methyl group (A ≈ 1.74 kcal/mol) is sterically more demanding than the ethyl carboxylate group (A ≈ 1.2 kcal/mol). Therefore, the most stable conformation of this compound will have the methyl group in the equatorial position and the ethyl carboxylate group in the axial position.
Diastereoselection and Enantioselection in Cyclohexane Systems
The rigid chair conformation of cyclohexane derivatives plays a critical role in directing the stereochemical outcome of reactions. The axial and equatorial positions create distinct steric environments on the two faces of the ring. This difference in accessibility often leads to diastereoselective reactions, where one diastereomer is formed in preference to another. cureffi.org
Reagents tend to approach the cyclohexane ring from the less sterically hindered face. In a substituted cyclohexane, the presence of a bulky equatorial substituent can shield one face of the ring, directing an incoming reagent to the opposite face. An axial substituent, while sterically demanding for the ring itself, can also influence the trajectory of an approaching reactant. cureffi.org
For example, in the epoxidation of a substituted cyclohexene (B86901), the oxidizing agent will preferentially attack the double bond from the face opposite to the largest substituent, leading to a higher yield of one diastereomeric epoxide. cureffi.org Similarly, nucleophilic ring-opening of a cyclic epoxide fused to a cyclohexane ring is highly stereoselective. The nucleophile typically attacks at one of the carbon atoms of the epoxide from the side opposite the C-O bond, following an Sₙ2-like mechanism. The regioselectivity and stereoselectivity are governed by the "Fürst-Plattner rule" (diaxial opening), where the incoming nucleophile and the leaving oxygen atom adopt a trans-diaxial arrangement in the transition state. youtube.com This leads to the formation of a product with a specific, predictable stereochemistry. youtube.comyoutube.com
Enantioselection in cyclohexane systems often requires the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of a prochiral starting material or the two enantiomers in a racemic mixture. The pre-existing chirality of the catalyst interacts with the substrate to create diastereomeric transition states with different energies, favoring the formation of one enantiomer over the other.
Configurational Stability and Interconversion Dynamics of Cyclohexane Conformers
At room temperature, the two chair conformations of cyclohexane and its simple derivatives are in rapid equilibrium. lscollege.ac.in The energy barrier for the chair-chair interconversion is relatively low, approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.org This thermal energy is readily available at ambient temperatures, allowing for millions of ring flips per second. libretexts.org
The interconversion process is complex and proceeds through several higher-energy intermediate conformations, including the "half-chair" and "twist-boat". lscollege.ac.in The half-chair is the transition state for reaching the twist-boat, while the boat conformation is a transition state between two different twist-boat forms. lscollege.ac.in The relative energy of these conformations is: Chair < Twist-Boat < Boat < Half-Chair. lscollege.ac.in
Because of this rapid interconversion, it is impossible to isolate the individual conformers of a molecule like this compound at room temperature. The observed properties are an average of the properties of all contributing conformers, weighted by their relative populations as determined by the free energy difference between them. While one chair conformer may be significantly more stable and thus more populated, the molecule still dynamically samples all possible conformations. nih.gov The dynamic nature of the ring can be a key factor in its reactivity, as less stable conformers, though present in small amounts, may be the ones that undergo a specific reaction. nih.gov
| Conformation | Relative Energy (kcal/mol) | Status |
|---|---|---|
| Chair | 0 | Most Stable Conformer |
| Twist-Boat | 5.5 | Conformational Intermediate |
| Boat | 6.9 | Transition State |
| Half-Chair | 10.8 | Transition State |
Source: Data compiled from various conformational analysis studies. lscollege.ac.in
Stereochemical Outcomes in Ring-Opening and Ring-Closing Reactions of Cyclohexane Derivatives
The stereochemistry of cyclohexane derivatives is a critical factor in determining the outcome of reactions that involve forming or breaking the ring.
Ring-Opening Reactions: The stereochemical course of ring-opening reactions is often dictated by the need to maintain orbital overlap and minimize steric hindrance in the transition state. As mentioned previously, the acid- or base-catalyzed opening of an epoxide fused to a cyclohexane ring is a classic example. The reaction proceeds via an anti-periplanar attack of the nucleophile relative to the epoxide oxygen, resulting in a trans-diaxial product, which may then flip to a more stable diequatorial conformation if possible. youtube.com The inherent conformational biases of the substituted ring direct the regioselectivity of the attack, with the nucleophile typically adding to the less substituted carbon in basic or neutral conditions.
Ring-Closing Reactions: Ring-closing (cyclization) reactions are governed by a combination of thermodynamic and kinetic factors, including ring strain in the product and the stereoelectronic requirements of the transition state. Baldwin's rules provide a set of guidelines for predicting the relative favorability of different types of ring closures. libretexts.org These rules are based on the geometry required for the reacting orbitals to overlap effectively. For cyclohexane systems, 6-endo and 6-exo cyclizations are generally favored for tetrahedral and trigonal carbons. The stereochemistry of substituents on the acyclic precursor can determine the stereochemistry of the newly formed chiral centers in the cyclic product. For instance, an intramolecular Sₙ2 reaction to form a cyclohexane ring will proceed with inversion of configuration at the electrophilic center, leading to a predictable cis or trans relationship between substituents. libretexts.org
In the context of a complex molecule like a derivative of this compound, any ring-closing reaction to form the ring or a ring-opening reaction would have its stereochemical outcome heavily influenced by the steric and electronic properties of the methyl and ethyl carboxylate groups.
Computational Investigations and Modeling of Ethyl 1 Methylcyclohexane 1 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating properties related to electron distribution.
The cyclohexane (B81311) ring is known for its flexible chair and boat conformations. In a 1,1-disubstituted cyclohexane like ethyl 1-methylcyclohexane-1-carboxylate (B9076), the substituents dictate the conformational preference. Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), can determine the most stable three-dimensional structure.
The primary conformational equilibrium for this molecule involves the chair form, where the methyl and ethyl carboxylate groups occupy either axial or equatorial positions. However, since both substituents are on the same carbon (C1), a ring flip does not alter their axial/equatorial relationship in the same way as in 1,2- or 1,4-disubstituted systems. Instead, the analysis focuses on the rotational conformations (rotamers) of the ethyl carboxylate group and the slight distortions of the cyclohexane ring. The two primary chair conformers would involve placing either the larger ethyl carboxylate group or the smaller methyl group in a position that minimizes steric strain with the axial hydrogens on carbons 3 and 5. Generally, the conformer that places the bulkier group in a less sterically hindered position is favored. Computational analysis can precisely quantify the energy difference between these conformers. researchgate.net
Table 1: Illustrative Conformational Energy Data
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair 1 (ester group anti) | 0.00 | C2-C1-C(O)-O = 178.5 | ~75 |
| Chair 2 (ester group gauche) | 3.50 | C2-C1-C(O)-O = 65.2 | ~25 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
For ethyl 1-methylcyclohexane-1-carboxylate, the HOMO is expected to be localized primarily on the ester oxygen atoms, which possess lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity. aimspress.com This analysis helps predict that nucleophilic attacks will target the carbonyl carbon, while electrophilic attacks might target the carbonyl oxygen. youtube.comnih.gov
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.85 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.20 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 11.05 | High kinetic stability, low reactivity |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. DFT calculations can quantify this through methods like Mulliken population analysis or by fitting charges to the electrostatic potential (ESP). An ESP map provides a visual representation of the charge distribution on the molecule's surface.
In this compound, the ESP map would show a significant negative potential (typically colored red) around the carbonyl oxygen due to its high electronegativity and lone pairs. researchgate.net Conversely, the carbonyl carbon and the protons on the methyl and ethyl groups would exhibit a positive potential (colored blue). The hydrocarbon cyclohexane ring would be largely neutral (colored green). This map is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations allow the study of a molecule's behavior over time at a given temperature. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation in a solvent like water or ethanol (B145695) can reveal the dynamic equilibrium between different conformations. It can show the flexibility of the cyclohexane ring and the rotation of the substituent groups. Furthermore, MD is instrumental in studying intermolecular interactions. By simulating the molecule in a solvent box, one can analyze the formation and lifetime of hydrogen bonds (if applicable with protic solvents) and van der Waals interactions, providing insight into its solvation properties and how it might interact with other molecules in a mixture. researchgate.net
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry can map out the entire energy landscape of a chemical reaction, identifying intermediates, transition states, and the energy barriers that control the reaction rate. For an ester like this compound, a key reaction is hydrolysis—the cleavage of the ester bond by water.
Theoretical studies can model the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. By locating the transition state structure for the rate-determining step (e.g., the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon), DFT calculations can determine the activation energy. mdpi.com This allows for the prediction of reaction rates and provides a detailed understanding of how substituents or catalysts influence the reaction. For instance, the steric hindrance from the C1-methyl group and the cyclohexane ring can be computationally quantified to understand its effect on the accessibility of the carbonyl group. cjps.orgresearchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) and Molecular Descriptors in Cyclohexanecarboxylate (B1212342) Research
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its reactivity or other activities. nih.govresearchgate.net These properties are quantified by numerical values called molecular descriptors.
For a class of compounds like cyclohexanecarboxylates, a QSRR model could be developed to predict properties such as chromatographic retention times, boiling points, or biological activity. mdpi.com First, a range of molecular descriptors for this compound would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net By building a model using a set of similar compounds with known properties, the activity of the target molecule can be predicted without direct measurement. nih.gov
Table 3: Selected Molecular Descriptors for QSRR Studies
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 170.25 g/mol |
| Topological | Wiener Index | 845 |
| Physicochemical | LogP (Octanol-Water Partition) | 2.9 |
| Quantum-Chemical | Dipole Moment | 1.85 D |
| Quantum-Chemical | Polarizability | 19.2 ų |
Note: Values for tables are illustrative and based on typical results from computational chemistry software for similar structures.
Advanced Analytical Methodologies for Characterization and Elucidation
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: The proton NMR spectrum of Ethyl 1-methylcyclohexane-1-carboxylate (B9076) displays characteristic signals corresponding to each unique proton environment. The ethyl ester group is readily identified by a quartet signal for the methylene (B1212753) (-OCH₂-) protons, which are coupled to the three protons of the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the quaternary carbon of the cyclohexane (B81311) ring appears as a distinct singlet, as it has no adjacent protons to couple with. The ten protons on the cyclohexane ring produce complex, overlapping multiplet signals in the aliphatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A key signal is observed in the downfield region (typically δ 170-180 ppm) corresponding to the carbonyl carbon of the ester functional group. The quaternary carbon of the cyclohexane ring to which the methyl and ester groups are attached also shows a characteristic signal. Other signals correspond to the carbons of the ethyl group, the methyl group, and the five distinct methylene (-CH₂-) carbons of the cyclohexane ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous signal assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure.
Table 1: Predicted NMR Data for Ethyl 1-methylcyclohexane-1-carboxylate
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~176 ppm |
| Quaternary Carbon (C1) | - | ~45 ppm |
| Cyclohexane CH₂ (C2, C6) | ~1.9-2.1 ppm (m) | ~35 ppm |
| Cyclohexane CH₂ (C3, C5) | ~1.4-1.6 ppm (m) | ~23 ppm |
| Cyclohexane CH₂ (C4) | ~1.3-1.5 ppm (m) | ~26 ppm |
| Ring Methyl (-CH₃) | ~1.15 ppm (s) | ~25 ppm |
| Ester Methylene (-OCH₂-) | ~4.1 ppm (q) | ~60 ppm |
| Ester Methyl (-CH₂CH₃) | ~1.2 ppm (t) | ~14 ppm |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound (molar mass: 170.25 g/mol ), the mass spectrum under electron ionization (EI) would show a molecular ion peak ([M]⁺) at m/z = 170. The fragmentation pattern provides a molecular fingerprint. Characteristic fragmentation pathways for this ester would include the loss of various neutral fragments from the molecular ion. Key fragments would likely result from:
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a prominent ion at m/z = 125.
Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment at m/z = 141.
Loss of a methyl radical (•CH₃): Producing an ion at m/z = 155.
Loss of the entire ester group (•COOCH₂CH₃): Forming a cyclohexyl cation fragment at m/z = 97.
These fragmentation patterns are crucial for confirming the identity of the compound and distinguishing it from its isomers.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Fragment Lost |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion [M]⁺ |
| 155 | [M - CH₃]⁺ | •CH₃ |
| 141 | [M - C₂H₅]⁺ | •C₂H₅ |
| 125 | [M - OC₂H₅]⁺ | •OC₂H₅ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.
The most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching band, which for a saturated aliphatic ester typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-C₂H₅ bond, appearing in the 1000-1300 cm⁻¹ region. orgchemboulder.com The spectrum also features strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the methyl and methylene groups of the alkyl portions of the molecule. pressbooks.pub
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2850-2960 | C-H Stretch | Aliphatic (Cyclohexane, Methyl, Ethyl) |
| 1735-1750 | C=O Stretch | Ester Carbonyl |
| 1450-1470 | C-H Bend | Methylene (-CH₂-) |
| 1370-1380 | C-H Bend | Methyl (-CH₃) |
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or natural sources.
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. jmaterenvironsci.com this compound is well-suited for GC analysis due to its volatility. In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase.
Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase. Non-polar or mid-polarity columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), are commonly used. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. For purity assessment, GC can detect and quantify volatile impurities, with the area of the peak being proportional to the amount of the compound present. jocpr.com Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities based on their mass spectra. jmaterenvironsci.com
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase and a solid stationary phase. While GC is often preferred for volatile compounds, HPLC is a valuable alternative for purity assessment, especially for analyzing non-volatile impurities or for preparative-scale separations. rsc.org
For this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. semanticscholar.org The compound is separated based on its hydrophobicity, and detection is commonly achieved using a UV detector (if the compound has a chromophore) or a mass spectrometer (LC-MS).
Regarding enantiomeric purity, it is important to note that this compound is an achiral molecule. It does not possess a chiral center, as the C1 carbon of the cyclohexane ring is bonded to four different groups but lacks stereoisomerism due to the plane of symmetry in the molecule's potential conformations. stackexchange.com Therefore, the concept of enantiomeric purity and the need for chiral chromatography are not applicable to this specific compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and absolute stereochemistry. For derivatives of this compound that can be crystallized, this method can elucidate the exact solid-state conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the methyl and ethyl carboxylate substituents.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision. Key data obtained from a crystallographic analysis include the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.519(5) |
| b (Å) | 9.445(7) |
| c (Å) | 13.385(10) |
| α (°) | 80.837(11) |
| β (°) | 82.430(12) |
| γ (°) | 69.438(11) |
| Volume (ų) | 875.8(11) |
| Z (Molecules per unit cell) | 2 |
This level of structural detail is crucial for understanding intermolecular interactions in the solid state and for confirming the outcome of stereoselective syntheses.
Chiroptical Methods for Enantiomeric Excess Determination (for chiral derivatives)
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity. However, chiral derivatives of this compound, which may be synthesized through asymmetric reactions, require methods to quantify their enantiomeric purity. Chiroptical methods, which measure the differential interaction of a substance with left- and right-circularly polarized light, are paramount for this purpose.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the enantiomeric excess (ee) of a chiral sample. heraldopenaccess.us A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. For a pair of enantiomers, the CD spectra are mirror images. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent tool for quantifying ee. nih.gov
In practice, the analysis may involve the use of a chiral sensing assembly, where an achiral host molecule forms a complex with the chiral analyte. nyu.edu This host-guest complex then exhibits a characteristic CD signal, the sign and magnitude of which can be correlated to the absolute configuration and enantiomeric excess of the analyte. nyu.edu This approach is particularly useful for analytes that lack a strong chromophore. researchgate.net Modern methods may employ multivariate regression models trained on a series of CD spectra to rapidly and accurately determine the ee and even diastereomeric excess (de) without the need for chromatographic separation. rsc.org
The data below illustrates the type of information that can be obtained from a chiroptical analysis to determine the purity of a chiral sample.
| Sample Description | Wavelength of Max Absorption (λmax, nm) | CD Signal (mdeg) | Calculated Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Pure (R)-enantiomer Standard | 340 | +50.0 | 100% (R) |
| Pure (S)-enantiomer Standard | 340 | -50.0 | 100% (S) |
| Racemic Mixture | 340 | 0.0 | 0% |
| Unknown Sample A | 340 | +25.0 | 50% (R) |
| Unknown Sample B | 340 | -40.0 | 80% (S) |
These advanced analytical methods are essential for the unambiguous structural characterization of this compound and its chiral derivatives, providing foundational data for research, development, and quality control.
Ethyl 1 Methylcyclohexane 1 Carboxylate As a Synthetic Intermediate
Utility in the Construction of Carbocyclic Frameworks
The rigid six-membered ring of ethyl 1-methylcyclohexane-1-carboxylate (B9076) serves as a robust scaffold for the annulation of additional carbocyclic rings, leading to the formation of polycyclic and spirocyclic systems. A key transformation in this context is the Dieckmann condensation, an intramolecular reaction of diesters that yields cyclic β-keto esters. wikipedia.orgorganic-chemistry.org While the title compound itself is not a diester, it can be readily converted into a suitable precursor for cyclization.
For instance, the ester group can be reduced to an alcohol, which can then be used to introduce a second ester-containing chain. The resulting diester can undergo an intramolecular Claisen condensation to form a new ring fused to the original cyclohexane (B81311) structure. libretexts.org This reaction is particularly effective for creating five- and six-membered rings. wikipedia.orgyoutube.com The resulting β-keto ester is a versatile intermediate that can be further modified, for example, through alkylation at the α-position followed by decarboxylation, to yield 2-substituted cyclohexanones. libretexts.org This sequence provides a powerful method for constructing complex, substituted carbocyclic frameworks. researchgate.net
Table 1: Illustrative Reaction Sequence for Carbocyclic Annulation
| Step | Reaction | Description | Product Type |
| 1 | Dieckmann Condensation | Intramolecular cyclization of a cyclohexane-based diester using a base (e.g., sodium ethoxide). | Bicyclic β-keto ester |
| 2 | Alkylation | Introduction of an alkyl group at the α-position of the β-keto ester. | Alkylated bicyclic β-keto ester |
| 3 | Hydrolysis & Decarboxylation | Saponification of the ester followed by heating with acid to remove the carboxyl group. | Substituted bicyclic ketone |
This strategic approach allows for the controlled construction of bicyclo[4.3.0]nonane or bicyclo[4.4.0]decane skeletons, which are core structures in many complex organic molecules.
Role in the Synthesis of Natural Products and Complex Molecules
The cyclohexane ring is a common structural motif found in a wide array of natural products, including terpenoids, steroids, and alkaloids. elsevierpure.com Consequently, functionalized cyclohexanes are highly valuable chiral building blocks in total synthesis. elsevierpure.com The preparation of optically active and highly functionalized carbocycles is a significant focus in synthetic organic chemistry. elsevierpure.com
While direct applications of ethyl 1-methylcyclohexane-1-carboxylate as a starting material in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a precursor is clear. The ability to modify the ester group and functionalize the cyclohexane ring allows for its conversion into more complex intermediates. For example, chiral and highly oxygenated cyclohexanes derived from such precursors are versatile building blocks for natural products possessing cyclohexane rings in their optically active forms. elsevierpure.com The synthesis of complex molecules often relies on the use of arynes and cyclohexyne (B14742757) intermediates, which can be generated from suitably functionalized cyclohexane precursors. researchgate.net The structural framework of this compound provides a solid foundation for elaborating the complex stereochemistry and functionality required for the synthesis of bioactive molecules.
Precursor in the Formation of Heterocyclic Compounds
The carbocyclic framework of this compound can be transformed into various heterocyclic systems through ring-expansion or annulation reactions. Two notable examples are the formation of caprolactams via the Beckmann rearrangement and the synthesis of fused quinolines.
Beckmann Rearrangement: The ester group of the title compound can be converted into a ketone, 1-methylcyclohexanone, through a series of standard organic transformations. This ketone can then be reacted with hydroxylamine (B1172632) to form 1-methylcyclohexanone oxime. Treatment of this oxime with an acid catalyst (such as sulfuric acid or polyphosphoric acid) induces the Beckmann rearrangement, a process that converts the cyclic oxime into a seven-membered lactam (a cyclic amide). wikipedia.orgresearchgate.netlibretexts.org This reaction is of significant industrial importance, as the parent compound, caprolactam, is the monomer used in the production of Nylon 6. wikipedia.org
Table 2: Synthesis of a Substituted Lactam via Beckmann Rearrangement
| Step | Starting Material | Reagent(s) | Product | Heterocyclic System |
| 1 | This compound | 1. LiAlH42. PCC | 1-Methylcyclohexanone | N/A |
| 2 | 1-Methylcyclohexanone | NH2OH·HCl | 1-Methylcyclohexanone Oxime | N/A |
| 3 | 1-Methylcyclohexanone Oxime | H2SO4 | 7-Methylazepan-2-one | Lactam (Azepanone) |
Synthesis of Fused Quinolines: The cyclohexane ring can also serve as the foundation for building fused aromatic heterocyclic systems. For example, cyclohexane-fused quinolines can be synthesized through reactions like the Combes quinoline (B57606) synthesis, which involves the reaction of anilines with β-diketones under acidic conditions. wikipedia.orgiipseries.org A cyclohexane-1,3-dione, which can be derived from this compound, can be reacted with an aniline (B41778) to construct a fused quinoline skeleton. Such reactions are fundamental in medicinal chemistry, as the quinoline scaffold is present in many bioactive compounds and drug molecules. researchgate.netnih.gov
Development of Novel Reagents and Catalysts Utilizing Cyclohexane Esters
The rigid and well-defined conformational structure of the cyclohexane ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts. Cyclohexane ester derivatives can be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, oxygen) to create ligands for asymmetric catalysis. nih.gov The stereochemistry of the cyclohexane backbone can effectively control the spatial arrangement of the coordinating groups, thereby inducing high levels of enantioselectivity in metal-catalyzed reactions.
Furthermore, there is growing interest in the use of small organic molecules, including esters, as organocatalysts for various transformations, such as the oxidation of cyclohexane. cjcatal.com While not catalysts in the traditional sense, cyclohexane derivatives are integral to the development of catalytic systems. For instance, novel catalysts for cyclohexane dehydrogenation have been developed to produce hydrogen, a critical process for energy applications. nih.gov Additionally, efficient nanocatalysts have been designed for the selective oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol (B46403) (KA oil), which are key feedstocks for the production of nylons. mdpi.comresearchgate.net The development of these catalysts, while often using cyclohexane as a substrate, relies on a deep understanding of the chemistry of cyclohexane derivatives, including esters, to optimize catalyst performance and selectivity.
Derivatives and Analogues of Ethyl 1 Methylcyclohexane 1 Carboxylate
Synthesis and Functionalization of Related Cyclohexanecarboxylate (B1212342) Esters
The synthesis of cyclohexanecarboxylate esters and their derivatives is a cornerstone of organic chemistry, providing access to a wide array of compounds with diverse applications. Methodologies for their preparation often involve the modification of pre-existing cyclohexane (B81311) scaffolds or the construction of the ring itself through cyclization reactions.
A common strategy for synthesizing substituted cyclohexanecarboxylate esters is through the manipulation of cyclohexanone (B45756) derivatives. For instance, cascade reactions, such as the Michael-aldol reaction, can be employed to construct highly functionalized cyclohexanone skeletons from readily available starting materials. These cyclohexanones can then be further modified to introduce the desired carboxylate functionality. Another approach involves the catalytic hydrogenation of aromatic or partially saturated precursors, such as phthalic acid derivatives, to yield polycarboxylic acids of the cyclohexane series, which can subsequently be esterified. For example, liquid-phase catalytic hydrogenation has been successfully used to synthesize hexahydrophthalic anhydride, a precursor for N-substituted monoamides of cyclohexanedicarboxylic acid.
The direct functionalization of the cyclohexane ring in existing carboxylate esters represents a powerful and efficient strategy for generating derivatives. One such advanced method is the transannular C–H functionalization of cycloalkane carboxylic acids. nih.gov This approach allows for the introduction of aryl groups at the γ-position of the cyclohexane ring, a transformation that is challenging to achieve through traditional synthetic methods. nih.govnih.gov This regioselectivity is particularly noteworthy as it bypasses the typically more reactive β-C–H bonds. nih.govnih.gov The utility of this method has been demonstrated in the synthesis of precursors for biologically active molecules, significantly shortening synthetic routes that would otherwise require multiple steps. nih.govnih.gov
Furthermore, radical addition-polar cyclization cascades offer a novel route to functionalized cyclohexane rings. This method can be used to construct complex carbocyclic systems that can be converted to the corresponding carboxylate esters. For example, photoredox catalysis has been employed to achieve a formal [2+1] cycloaddition between carboxylic acids and homoallyl chlorides, yielding functionalized cyclopropanes that can be further elaborated. nih.gov
The table below summarizes various synthetic approaches to cyclohexanecarboxylate ester derivatives.
Table 1: Synthetic Methodologies for Cyclohexanecarboxylate Ester Derivatives| Methodology | Description | Starting Materials | Key Features |
|---|---|---|---|
| Cascade Reactions | A sequence of intramolecular reactions to form a highly substituted ring system. | Enones, Michael donors (e.g., β-diketones) | Forms complex structures in a single step. |
| Catalytic Hydrogenation | Reduction of an aromatic or unsaturated ring to a saturated cyclohexane ring. | Phthalic acid derivatives | Provides access to polycarboxylic acids. |
| Transannular C–H Functionalization | Direct activation and functionalization of a C-H bond across the ring. | Cycloalkane carboxylic acids | Achieves site-selective functionalization at remote positions. nih.govnih.gov |
| Radical Addition-Polar Cyclization | A cascade reaction involving radical intermediates to form cyclic products. | Carboxylic acids, homoallyl chlorides | Mild reaction conditions and broad substrate scope. nih.gov |
Structure-Reactivity Relationships in Substituted Cyclohexanecarboxylates
The chemical reactivity of substituted cyclohexanecarboxylates is intricately linked to the nature and position of substituents on the cyclohexane ring. These substituents can exert profound effects on the molecule's properties through a combination of steric and electronic influences. Understanding these structure-reactivity relationships is crucial for designing molecules with tailored chemical characteristics.
Substituents on the cyclohexane ring can influence the reactivity of the ester group by altering the electron density at the carbonyl carbon. Electron-withdrawing groups, such as halogens or nitro groups, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as alkyl groups, can decrease its reactivity. The position of the substituent relative to the carboxylate group is also critical. For instance, a substituent at the 2- or 4-position can have a more significant impact on the ester's reactivity compared to a substituent at the 3-position due to differences in through-bond and through-space electronic effects.
Similarly, in a series of ketamine analogues where the cyclohexane ring is attached to a substituted benzene (B151609) ring, the position and electronic properties of the substituents on the benzene ring were found to influence the biological activity. nih.govmdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts. nih.govmdpi.com While this study focused on a different class of molecules, the principles of how remote substituents can affect the properties of a molecule containing a cyclohexane ring are transferable.
The following table provides a qualitative overview of the expected effects of different substituent types on the reactivity of the ester group in cyclohexanecarboxylates.
Table 2: Influence of Substituents on the Reactivity of Cyclohexanecarboxylate Esters| Substituent Type | Position on Ring | Expected Effect on Ester Reactivity | Rationale |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -Cl) | 2, 4 | Increase | Inductive and/or resonance withdrawal of electron density, increasing the electrophilicity of the carbonyl carbon. |
| Electron-Donating (e.g., -CH3, -OCH3) | 2, 4 | Decrease | Inductive and/or resonance donation of electron density, decreasing the electrophilicity of the carbonyl carbon. |
| Bulky Alkyl Groups | 2, 6 (ortho to the ester) | Decrease | Steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. |
Conformationally Locked Analogues and Their Chemical Behavior
The cyclohexane ring is conformationally flexible, existing predominantly in a chair conformation that can undergo ring-flipping to an alternative chair form. In substituted cyclohexanes, this equilibrium can be biased towards the conformation that places bulky substituents in the more stable equatorial position. Conformationally locked analogues are molecules in which this flexibility is restricted, forcing the ring into a single, rigid conformation. This conformational rigidity can have a profound impact on the chemical behavior and reactivity of the molecule.
One way to create conformationally locked analogues is to introduce bulky substituents that strongly disfavor one of the chair conformations. For example, a tert-butyl group is so large that it will almost exclusively occupy an equatorial position, effectively locking the conformation of the ring. Another strategy is to incorporate the cyclohexane ring into a bicyclic or polycyclic system, which physically prevents ring-flipping.
The chemical behavior of conformationally locked cyclohexanecarboxylates can differ significantly from their flexible counterparts. For instance, the rate of a reaction at the ester group or at a substituent on the ring can be highly dependent on whether the reacting group is in an axial or equatorial position. In a locked system, the reacting group is held in a specific orientation, which can either accelerate or decelerate a reaction compared to a flexible system where the group can react from either an axial or equatorial position.
Studies on conformationally locked systems, such as those based on cis-1,2-diaminocyclohexane, have shown that restricting the conformational freedom of the cyclohexane ring is a key strategy in the design of chiral ligands for asymmetric synthesis. pacific.edu While not carboxylate esters, these studies highlight the principle that locking the conformation can lead to highly specific and predictable chemical interactions. The fixed spatial arrangement of functional groups in a locked system can create a well-defined chemical environment that can be exploited for selective catalysis or molecular recognition. pacific.edu
The introduction of heteroatoms, such as silicon, into the cyclohexane ring can also significantly alter its conformational preferences. nih.gov In silacyclohexanes, the conformational energy of a substituent can be positive or negative, meaning that a substituent may prefer either the equatorial or axial position, which is in contrast to cyclohexanes where the equatorial position is almost always favored. nih.gov This is due to the different bond lengths and electronic properties of the silicon atom compared to carbon. nih.gov While these are not direct analogues of ethyl 1-methylcyclohexane-1-carboxylate (B9076), they illustrate how modifying the ring structure can lead to unique conformational behaviors.
Bioisosteric Replacements and Their Impact on Chemical Properties
Bioisosteric replacement is a strategy used in medicinal chemistry to swap a functional group in a molecule with another group that has similar physical or chemical properties. While the primary goal is often to modulate biological activity, these replacements also have a significant impact on the fundamental chemical properties of the molecule. In the context of analogues of ethyl 1-methylcyclohexane-1-carboxylate, the carboxylate ester group is a prime target for bioisosteric replacement.
The carboxylic acid group, from which the ester is derived, is often replaced with other acidic functional groups to alter properties such as pKa, lipophilicity, and metabolic stability. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.com Replacing the ester group in a cyclohexanecarboxylate with one of these moieties would fundamentally change its chemical nature. For example, replacing the ethyl ester with a tetrazole ring would introduce a more acidic and polar functional group. This would increase the molecule's water solubility and change its hydrogen bonding capabilities.
The choice of bioisostere can have a profound effect on the molecule's physicochemical properties. For instance, phosphonic and phosphinic acids are more polar than carboxylic acids and generally lead to a decrease in the partition coefficient (logP). nih.gov In contrast, replacing a carboxylic acid with a less acidic group, such as a 1-hydroxypyrazole, can lead to more efficient tissue permeation due to a higher pKa. cambridgemedchemconsulting.com
Even more subtle changes, such as replacing a benzene ring with a bicyclo[1.1.1]pentane or cubane (B1203433) moiety, can be considered a form of bioisosteric replacement. These replacements can increase the three-dimensionality of a molecule and improve its solubility by introducing more sp3 carbon character. While not a direct replacement of the carboxylate group, this illustrates the broader concept of using isosteric replacements to fine-tune the chemical properties of a molecule containing a cyclohexane ring.
The following table summarizes some common bioisosteric replacements for the carboxylic acid/ester functionality and their likely impact on the chemical properties of a cyclohexanecarboxylate analogue.
Table 3: Bioisosteric Replacements for the Carboxylate Group and Their Chemical Impact| Original Group | Bioisosteric Replacement | Key Physicochemical Changes | Rationale |
|---|---|---|---|
| Carboxylic Acid/Ester | Tetrazole | Increased acidity and polarity, lower logP. | The tetrazole ring is a well-established carboxylic acid mimic with a similar pKa. cambridgemedchemconsulting.com |
| Carboxylic Acid/Ester | Acyl Sulfonamide | Increased acidity compared to simple amides, can act as a hydrogen bond donor and acceptor. | The pKa of acyl sulfonamides is in the range of carboxylic acids. nih.gov |
| Carboxylic Acid/Ester | Hydroxamic Acid | Can act as a chelating agent for metal ions, different hydrogen bonding pattern. | Offers different interaction possibilities compared to a simple carboxylate. |
| Carboxylic Acid/Ester | Phosphonic/Phosphinic Acid | Increased polarity, lower logP, di- or mono-basic character. | These groups are more polar than the corresponding carboxylic acid. nih.gov |
| Carboxylic Acid/Ester | Squaric Acid | Acidic, with a unique planar and symmetrical structure. | Can mimic the a-amino acid moiety in some contexts. nih.gov |
Future Directions and Emerging Trends in Ethyl 1 Methylcyclohexane 1 Carboxylate Research
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Several AI approaches are being applied to chemical synthesis, each with unique strengths: chemcopilot.comengineering.org.cnmdpi.com
| AI/ML Model Type | Application in Chemical Synthesis | Representative Function |
| Sequence-to-Sequence (Seq2Seq) Models | Treats reactions like a language, "translating" reactant SMILES strings into product SMILES strings. engineering.org.cnmdpi.com | Predicts the final product structure from a given set of reactants and reagents. |
| Graph Neural Networks (GNNs) | Represents molecules as graphs (atoms as nodes, bonds as edges) to learn changes during a reaction. engineering.org.cnmdpi.com | Identifies the most likely reaction sites and bond transformations. |
| Reinforcement Learning (RL) | Simulates and evaluates multi-step synthetic routes based on criteria like yield, cost, or environmental impact. chemcopilot.com | Designs entire synthesis plans from starting materials to the final product. |
By combining traditional reaction templates with the pattern-recognition capabilities of neural networks, researchers have developed models that can successfully predict the major product in a significant percentage of cases. acs.orgnih.gov A model trained on 15,000 reactions from U.S. patents, for instance, correctly identified the major product as its top choice in 71.8% of cases and within its top three predictions 86.7% of the time. acs.orgnih.gov The application of such predictive technologies promises to reduce the trial-and-error nature of synthesizing complex esters, making the development of molecules like Ethyl 1-methylcyclohexane-1-carboxylate (B9076) faster and more resource-efficient. chemcopilot.com
Sustainable and Green Chemistry Approaches in Cyclohexane (B81311) Ester Synthesis
The chemical industry's growing focus on sustainability has spurred research into greener synthetic methods, a trend that directly impacts the future production of cyclohexane esters. mdpi.comsolubilityofthings.com Green chemistry aims to reduce or eliminate hazardous substances by focusing on principles like waste prevention, atom economy, energy efficiency, and the use of renewable resources and safer solvents. solubilityofthings.comorganic-chemistry.org
For the synthesis of cyclohexane derivatives, research has increasingly focused on replacing harsh, stoichiometric reagents with more environmentally benign alternatives. unipd.it A key area of development is the use of "green" oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), which produce water as the primary byproduct, in contrast to traditional methods that can generate significant waste. organic-chemistry.orgmdpi.com For example, the oxidation of cyclohexane to precursors for adipic acid (a related cyclohexane derivative) is being explored using catalysts that function under mild conditions with green oxidants. mdpi.comrsc.org
The principles of green chemistry can be applied to the synthesis of esters through various strategies: sophim.comresearchgate.net
Catalysis: Using recoverable and reusable heterogeneous catalysts instead of stoichiometric acid catalysts (like sulfuric acid) can simplify purification and reduce waste. researchgate.net
Solvent Choice: Minimizing or eliminating the use of volatile organic solvents by running reactions under solvent-free conditions or in greener solvents (like water or ionic liquids) is a key goal. mun.ca
Energy Efficiency: Employing methods like microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. researchgate.netmun.ca
The table below contrasts traditional and green approaches for reactions relevant to the synthesis of cyclohexane derivatives.
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
| Oxidant | Stoichiometric heavy-metal oxidants (e.g., KMnO₄, CrO₃) | Catalytic systems with O₂ or H₂O₂. mdpi.comrsc.org |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acid catalysts, biocatalysts (enzymes). researchgate.netmun.ca |
| Solvents | Volatile organic compounds (VOCs) like toluene (B28343) or hexane. | Solvent-free conditions or benign solvents like water or supercritical CO₂. mun.ca |
| Energy Input | Prolonged heating under reflux. | Microwave-assisted synthesis, reactions at ambient temperature. researchgate.net |
Future research on Ethyl 1-methylcyclohexane-1-carboxylate will likely focus on developing synthetic routes that align with these principles, such as a one-pot catalytic process from a renewable cyclohexane precursor using a green oxidant and a recyclable catalyst.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
This dynamic behavior has profound implications for reactivity. For instance, studies on 1,2-cyclohexanecarboxylic acid amides revealed that the cis isomer degrades readily under acidic conditions while the trans isomer is stable. This difference was not due to the stability of the ground state but to the activation entropy (ΔS‡) of the reaction. nih.gov The trans isomer, being more dynamic, has a greater loss of entropy during the activation process, which suppresses its reactivity. nih.gov This insight opens up new avenues for controlling reactions by manipulating the dynamic properties of the cyclohexane ring, a principle directly applicable to esters like this compound.
Future research will likely explore:
Stereoelectronic Effects: How the orientation of substituents (axial vs. equatorial) influences the reactivity of the ester group. It is well-established that equatorial substituents are generally more stable due to reduced steric hindrance (1,3-diaxial interactions). spcmc.ac.inlibretexts.org This stability difference affects reaction rates; for example, esterification of an equatorial carboxylic acid is faster than its axial counterpart. spcmc.ac.in
Asymmetric Catalysis: The development of chiral catalysts that can control the stereochemical outcome of reactions on the cyclohexane ring. For example, highly enantioselective syntheses of multisubstituted cyclohexanes have been achieved using iridium-based hydrogen borrowing catalysis, which allows for control over both diastereoselectivity and enantioselectivity. nih.gov
Novel Catalytic Systems: Exploration of new catalysts for selective functionalization of the cyclohexane ring. This includes developing catalysts for selective oxidation or dehydrogenation, which could provide new pathways to valuable chemical intermediates from simple cyclohexane precursors. cjcatal.comnih.gov
By understanding and controlling the intricate relationship between conformation, dynamics, and reactivity, chemists can unlock novel transformations and design more sophisticated synthetic routes to complex cyclohexane esters. nih.gov
Advanced Materials Science Applications Derived from Cyclohexane Esters
Cyclohexane derivatives are valuable monomers for creating advanced polymers with unique and desirable properties. researchgate.net The rigid, non-planar structure of the cyclohexane ring, when incorporated into a polymer backbone, can significantly enhance thermal stability, mechanical strength, and optical properties compared to purely aliphatic polymers. mdpi.commaastrichtuniversity.nl This has led to the use of cyclohexane-based monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) in the production of high-performance polyesters. mdpi.com
While this compound is not a traditional monomer, its structure presents possibilities for its use as a building block or modifier in materials science. Future research could explore its potential in several areas:
Polymer Modification: The ester could potentially be used as a plasticizer or additive. The bulky cyclohexane group could influence polymer chain packing, altering properties like flexibility and glass transition temperature.
Monomer Development: Through chemical modification, the this compound structure could be converted into a difunctional monomer suitable for polymerization. For example, introducing a second reactive group onto the cyclohexane ring would allow it to be incorporated into polyester (B1180765) or polyamide chains.
Specialty Polymers: The unique substitution pattern of this compound could lead to polymers with novel properties. The flexibility of the cyclohexane ring, combined with the specific cis/trans isomerism, can influence the degree of molecular packing and reduce crystalline rigidity, potentially leading to polymers with inherent elasticity. researchgate.net
The table below highlights some examples of polymers derived from cyclohexane-based monomers and their applications, suggesting the broad potential for materials derived from this class of compounds.
| Cyclohexane-Based Monomer | Polymer Type | Key Properties | Potential Applications |
| 1,4-Cyclohexanedimethanol (CHDM) | Polyester (e.g., PCT) | Enhanced thermal stability, mechanical strength, barrier properties. mdpi.com | Smart films, packaging, textiles. mdpi.com |
| Cyclohexene (B86901) oxide (CHO) | Poly(cyclohexene oxide) | High glass transition temperature (up to 105 °C). acs.org | Novel materials development. acs.org |
| cis/trans-1,4-Cyclohexane dicarboxylate | Polyester / Polyamide | Potential for inherent elasticity due to flexible ring conformations. researchgate.net | Elastomers, flexible composites. |
| 1,4-Cyclohexanediamine | Polyamide / Polyester | High thermal stability, semi-crystalline behavior. maastrichtuniversity.nlmaastrichtuniversity.nl | High-performance fibers and tapes. maastrichtuniversity.nl |
The exploration of cyclohexane esters and their derivatives as building blocks for new materials is a promising frontier. By leveraging the unique structural and conformational properties of the cyclohexane ring, researchers can design next-generation polymers for a wide range of advanced applications. researchgate.netmdpi.com
Q & A
Q. What alkylation strategies are effective for synthesizing ethyl 1-methylcyclohexane-1-carboxylate, and how can reaction conditions be optimized?
Alkylation of enolate ions is a key method. For example, using a strong base (e.g., LDA or NaH) to deprotonate ethyl cyclohexanecarboxylate, followed by reaction with methyl iodide, can introduce the methyl group at the 1-position. Optimization involves controlling temperature (-78°C to room temperature), solvent polarity (THF or DMF), and stoichiometry to minimize side reactions like over-alkylation . Characterization via H/C NMR and GC-MS is critical to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are most reliable for characterizing the structural conformation of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the equatorial/axial orientation of substituents on the cyclohexane ring .
- NMR spectroscopy : H NMR distinguishes between diastereotopic protons, while C NMR identifies carbonyl (C=O) and ester (COOEt) groups. Coupling constants in 2D experiments (e.g., COSY, NOESY) reveal spatial relationships between substituents .
- IR spectroscopy : Confirms ester C=O stretches (~1740 cm) and absence of unwanted functional groups .
Q. How can solubility and stability challenges be addressed during experimental design?
The compound’s insolubility in water (due to its hydrophobic cyclohexane core) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions. Stability issues under acidic/basic conditions require pH-controlled environments (buffered solutions) and inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. What computational approaches are used to predict the binding affinity and reactivity of this compound in host-guest systems?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding conformations .
- Molecular Dynamics (MD) simulations : Assess thermodynamic stability of complexes over time under physiological conditions .
Q. How can contradictions in reported thermodynamic data (e.g., boiling points, density) be resolved?
Discrepancies often arise from impurities or measurement techniques. For example:
- Boiling point : Literature values range from 190–192°C (ambient pressure) to 58–60°C under vacuum (0.1 mmHg). Cross-validate using differential scanning calorimetry (DSC) and GC retention indices .
- Density : Compare experimental values (e.g., 0.936–0.968 g/cm) with computational predictions via group contribution methods .
Q. What mechanistic insights explain regioselectivity in the compound’s participation in cycloaddition reactions?
The ester group acts as an electron-withdrawing group, polarizing the cyclohexane ring and directing nucleophilic attacks to the 1-methyl position. For example, in Diels-Alder reactions, the cyclohexane ring’s chair conformation stabilizes transition states, favoring endo selectivity. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can validate proposed mechanisms .
Q. How do steric effects influence the compound’s reactivity in catalytic asymmetric synthesis?
The 1-methyl group creates steric hindrance, limiting access to certain reaction sites. Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enantioselectively modify reactivity. For instance, in hydrogenation, bulky ligands on the catalyst differentiate prochiral faces of the substrate. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Methodological Guidelines
Q. What protocols ensure accurate quantification of reaction yields when working with this compound?
- Internal standards : Use deuterated analogs (e.g., D-ethyl acetate) in GC-MS or LC-MS to correct for instrument variability .
- Calibration curves : Prepare solutions of known concentration (0.1–10 mM) in hexane or acetonitrile for UV-Vis or NMR quantification .
Q. How can researchers mitigate hazards during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
